![molecular formula C60H40 B1429677 [10]Cycloparaphenylene CAS No. 1222105-46-5](/img/structure/B1429677.png)
[10]Cycloparaphenylene
Overview
Description
“10Cycloparaphenylene” or “10CPP” is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . It is a type of carbon nanohoop and can be considered as the smallest possible armchair carbon nanotube . It has excellent structural and electronic properties due to radial π-conjugation modes and porous structures .
Synthesis Analysis
The synthesis of 10CPP has been achieved through a series of research . A cost-effective gram-scale synthesis of 8- and 10cycloparaphenylenes (CPPs) has been developed for the first time . The strategy toward – CPP relied on sequential Suzuki–Miyaura cross-coupling involving three L-shaped units .Molecular Structure Analysis
Both 8- and 10cycloparaphenylene organized into herringbone geometries in the crystalline state with well-defined cylindrical cavities of 1.1 and 1.4 nm, respectively . The molecular carbon nanoring, cycloparaphenylene (CPP), is fascinating as a new class of carbonaceous porous solids with the uniform structure of an all-benzene surface .Chemical Reactions Analysis
Cycloparaphenylenes are challenging targets for chemical synthesis due to the ring strain incurred from forcing benzene rings out of planarity . The first synthesis of a cyclic oligophenylene possessing a radial π system was reported in 2008 .Physical And Chemical Properties Analysis
The normal configuration of each phenylene element would be planar, with the bonds in the para position pointing opposite to each other in a straight line. Therefore, the cycloparaphenylene molecule is strained, and the strain increases as the number of units decreases . The strain energy of 5CPP was calculated as 117.2 kcal/mol .Scientific Research Applications
-
Field: Supramolecular Chemistry
- Application : 10Cycloparaphenylene has potential applications in host-guest chemistry . It can be used as a host molecule to encapsulate guest compounds, forming host-guest complexes .
- Method : The host-guest interaction is achieved through non-covalent interactions such as π–π interactions . The concave inner surface of 10Cycloparaphenylene interacts with a variety of molecules with convex surfaces .
- Results : The host-guest complex of 10Cycloparaphenylene and 5Cycloparaphenylene dication showed about 20 times higher association constant in (CDCl2)2 at 25 °C (103 mol L−1) compared to the neutral one . This suggests a partial electron transfer from 10Cycloparaphenylene to 5Cycloparaphenylene dication in the complex .
-
Field: Nanotechnology
- Application : 10Cycloparaphenylene can be used as seeds for carbon nanotube growth . It can be considered as the smallest possible armchair carbon nanotube, and is a type of carbon nanohoop .
- Method : The synthesis of 10Cycloparaphenylene involves chemical synthesis methods . It’s synthesized by forcing benzene rings out of planarity, which is a challenging task due to the ring strain .
- Results : The successful synthesis of 10Cycloparaphenylene has opened up new possibilities for the fabrication of supramolecular structures based on non-covalent interactions using carbon nanorings .
-
Field: Material Science
-
Field: Organic Electronics
- Application : [10]Cycloparaphenylene and its derivatives have potential applications in organic electronics .
- Method : This involves incorporating fluorenone or 2-(9H-fluoren-9-ylidene)malononitrile into the loops of two differently sized CPPs .
- Results : The donor–acceptor characters of the CPPs were supported by absorption and fluorescence spectroscopic studies, electrochemical studies (displaying the CPPs as multi-redox systems undergoing reversible or quasi-reversible redox events), as well as by computations .
-
Field: Topologically Complex Nanocarbons
- Application : [10]Cycloparaphenylene can be used to synthesize topologically complex nanocarbons .
- Method : This involves either a combined tether, template, and shadow mask approach or an active metal template approach .
- Results : The synthesis of two novel CPP-based catenanes not only enriches the family of topologically complex nanocarbons, but also potentially widens the application scope of conjugated carbon materials .
-
Field: Material Science
- Application : [10]Cycloparaphenylene can be used to create lemniscates, a type of geometric figure .
- Method : This involves selective nitrogen substitution into the ortho positions of the aromatic rings .
- Results : The selective nitrogen substitution allows for the rings to become coplanar, which results in a more ribbon-like structure of the lemniscates .
-
Field: Organic Electronics
- Application : [10]Cycloparaphenylene and its derivatives have potential applications in organic electronics .
- Method : This involves incorporating fluorenone or 2-(9H-fluoren-9-ylidene)malononitrile into the loops of two differently sized CPPs .
- Results : The donor–acceptor characters of the CPPs were supported by absorption and fluorescence spectroscopic studies, electrochemical studies (displaying the CPPs as multi-redox systems undergoing reversible or quasi-reversible redox events), as well as by computations .
-
Field: Supramolecular Chemistry
- Application : [10]Cycloparaphenylene has potential applications in host–guest chemistry . It can be used as a host molecule to encapsulate guest compounds, forming host-guest complexes .
- Method : The host-guest interaction is achieved through non-covalent interactions such as π–π interactions . The concave inner surface of [10]Cycloparaphenylene interacts with a variety of molecules with convex surfaces .
-
Field: Material Science
- Application : [10]Cycloparaphenylene can be used to create lemniscates, a type of geometric figure .
- Method : This involves selective nitrogen substitution into the ortho positions of the aromatic rings .
- Results : The selective nitrogen substitution allows for the rings to become coplanar, which results in a more ribbon-like structure of the lemniscates .
Safety And Hazards
Future Directions
Potential applications of cycloparaphenylenes include host–guest chemistry, seeds for carbon nanotube growth, and hybrid nanostructures containing nanohoop-type substituents . A new single cluster catalyst consisting of loop-like 6cycloparaphenylene (6CPP) as the support and an exposed central hexagonal-shaped Cu7 cluster as the metal center has been introduced .
properties
IUPAC Name |
undecacyclo[36.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33.234,37]hexaconta-1(40),2(60),3,5(59),6(58),7,9(57),10(56),11,13(55),14(54),15,17(53),18(52),19,21(51),22,24,26,28,30,32,34,36,38,41,43,45,47,49-triacontaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H40/c1-2-42-4-3-41(1)43-5-7-45(8-6-43)47-13-15-49(16-14-47)51-21-23-53(24-22-51)55-29-31-57(32-30-55)59-37-39-60(40-38-59)58-35-33-56(34-36-58)54-27-25-52(26-28-54)50-19-17-48(18-20-50)46-11-9-44(42)10-12-46/h1-40H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQFSRJNZXMCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[10]Cycloparaphenylene | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



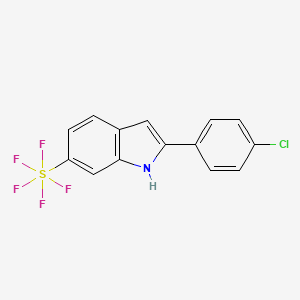
![[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine](/img/structure/B1429595.png)
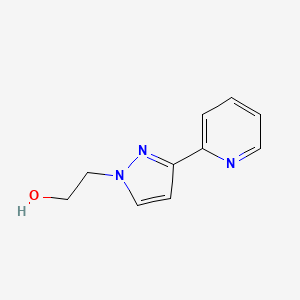
![4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B1429601.png)
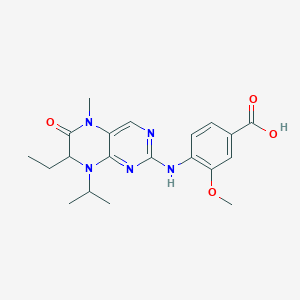
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B1429605.png)
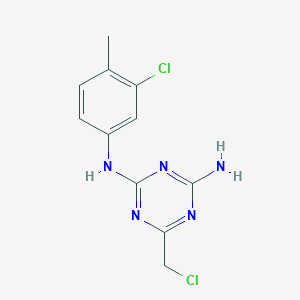
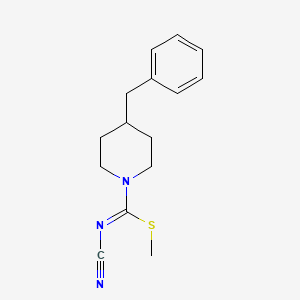
![3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B1429609.png)
![3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429611.png)
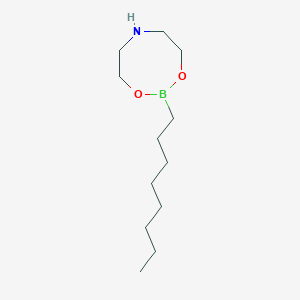
![(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B1429614.png)
![N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B1429615.png)
![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)